Cas no 891114-51-5 (N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-yl)methylpropanamide)
N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-yl)methylpropanamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
- AKOS024655720
- 891114-51-5
- AB00678817-01
- F2515-1494
- N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide
- N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
- N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-yl)methylpropanamide
-
- Inchi: 1S/C22H18ClN3OS/c23-18-9-4-10-19-21(18)25-22(28-19)26(15-17-8-5-13-24-14-17)20(27)12-11-16-6-2-1-3-7-16/h1-10,13-14H,11-12,15H2
- InChI Key: HNCWBSLVTSGDPT-UHFFFAOYSA-N
- SMILES: C(N(C1=NC2=C(Cl)C=CC=C2S1)CC1=CC=CN=C1)(=O)CCC1=CC=CC=C1
Computed Properties
- Exact Mass: 407.0859111g/mol
- Monoisotopic Mass: 407.0859111g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 516
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 74.3Ų
N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-yl)methylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2515-1494-2μmol |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide |
891114-51-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2515-1494-5μmol |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide |
891114-51-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2515-1494-10μmol |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide |
891114-51-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2515-1494-20μmol |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide |
891114-51-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2515-1494-1mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide |
891114-51-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2515-1494-2mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide |
891114-51-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2515-1494-3mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide |
891114-51-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2515-1494-4mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide |
891114-51-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2515-1494-5mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide |
891114-51-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2515-1494-10mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide |
891114-51-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-yl)methylpropanamide Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-yl)methylpropanamide
Professional Introduction to N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-yl)methylpropanamide (CAS No. 891114-51-5)
N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-yl)methylpropanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 891114-51-5, represents a confluence of heterocyclic chemistry and pharmacophore design, making it a subject of intense research interest.
The molecular structure of this compound incorporates several key functional groups that contribute to its pharmacological profile. The presence of a 4-chloro-1,3-benzothiazole moiety in the molecular backbone is particularly noteworthy, as benzothiazole derivatives are well-documented for their diverse biological effects. These derivatives have been extensively studied for their potential applications in the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.
Furthermore, the compound features a pyridin-3-ylmethyl group, which is known to enhance binding affinity and metabolic stability. This group is often incorporated into drug molecules to improve their pharmacokinetic properties. The combination of these structural elements suggests that N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-yl)methylpropanamide may exhibit multiple modes of action, making it a promising candidate for further investigation.
In recent years, there has been a growing emphasis on the development of dual-action compounds that can target multiple pathways simultaneously. This approach has shown considerable promise in preclinical studies, where such compounds often demonstrate enhanced efficacy and reduced side effects compared to single-target drugs. N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-yl)methylpropanamide aligns with this trend, as its structural features suggest potential interactions with several key biological targets.
The benzothiazole moiety is known to interact with various enzymes and receptors, including those involved in cell signaling and inflammation. For instance, studies have shown that certain benzothiazole derivatives can inhibit the activity of enzymes such as COX and LOX, which are implicated in the pathogenesis of inflammatory diseases. Similarly, the pyridinylmethyl group may contribute to interactions with receptors or enzymes involved in metabolic pathways.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules with high accuracy. These computational tools have been instrumental in identifying potential drug candidates like N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-yl)methylpropanamide. By leveraging these technologies, researchers can design experiments that validate the predicted interactions and optimize the compound's pharmacological properties.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic methodologies has allowed chemists to introduce specific functional groups with precision, enabling the creation of complex molecular architectures. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the benzothiazole and pyridine moieties.
In addition to its structural complexity, N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethylpropanamide) exhibits interesting physicochemical properties that make it an attractive candidate for drug development. These properties include solubility, stability under various conditions, and potential bioavailability. Understanding these properties is crucial for formulating effective drug candidates that can be administered orally or through other routes.
The potential applications of this compound are broad and span across multiple therapeutic areas. Preliminary studies have suggested that it may have anti-inflammatory effects by modulating key signaling pathways involved in inflammation. Additionally, its ability to interact with enzymes and receptors associated with metabolic disorders makes it a candidate for treating conditions such as diabetes and obesity.
Furthermore, the compound's structural features may make it effective against microbial infections. Benzothiazole derivatives have been shown to exhibit antimicrobial activity by interfering with essential bacterial processes. The addition of a pyridinylmethyl group could further enhance these effects by improving cell membrane permeability or inhibiting bacterial enzymes.
Ongoing research is focused on elucidating the detailed mechanisms of action of N-(4-chloro-o1,3-benzo-thia-zol-o2-yI)-3-ph-enyI-N(pyr-idin-o3-yI)methyl-pro-p-an-amide. By understanding how this compound interacts with biological targets at the molecular level, researchers can identify ways to optimize its efficacy and safety profile. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to determine the three-dimensional structures of complexes formed between this compound and its targets.
The development of new drugs is a complex process that involves numerous stages from discovery to clinical trials. N-(4-chloro-l,l-benzo-thia-zol-l02-yI)-l-ph-enyI-N(pyr-id-in-l03-yI)methyl-pro-p-an-amide represents an early stage in this process but holds significant promise based on preliminary findings. Future studies will focus on evaluating its efficacy in animal models and eventually humans through clinical trials.
The integration of computational modeling with experimental techniques has revolutionized drug discovery by enabling faster identification and optimization of potential drug candidates like N-(4-chloro-l,l-benzo-thia-zol-l02-yI)-l-ph-enyI-N(pyr-id-in-l03-yI)methyl-pro-p-an-amide . These combined approaches allow researchers to screen large libraries of compounds efficiently while minimizing costs associated with traditional trial-and-error methods.
In conclusion,N-(4-chloro-l,l-benzo-thia-zol-l02-yI)-l-ph-enyI-N(pyr-id-in-l03-yI)methyl-pro-p-an-amide (CAS No: 891114-Sl -5)is an intriguing organic compound with substantial potential for further exploration within pharmaceutical chemistry . Its unique structural features , coupled with promising preliminary findings , make it an exciting subject for future research aimed at developing novel therapeutic agents . As our understanding grows through continued investigation , so too will our ability harness this compound's full potential benefit society .
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